molecular formula C13H19N3O3 B7641937 3-[(1-Cyclopentylpyrazole-3-carbonyl)-methylamino]propanoic acid

3-[(1-Cyclopentylpyrazole-3-carbonyl)-methylamino]propanoic acid

Cat. No. B7641937
M. Wt: 265.31 g/mol
InChI Key: SNMIIYIKVBQEDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1-Cyclopentylpyrazole-3-carbonyl)-methylamino]propanoic acid, commonly known as CPP or CPPene, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and is structurally similar to the well-known anti-inflammatory drug, ibuprofen.

Mechanism of Action

CPPene exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and downregulating the expression of nuclear factor-kappa B (NF-κB), which are key mediators of inflammation and cancer progression. CPPene also activates the peroxisome proliferator-activated receptor gamma (PPAR-γ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
CPPene has been shown to reduce inflammation and pain in various animal models of inflammation. CPPene also reduces the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, CPPene has been shown to improve glucose and lipid metabolism in animal models of diabetes and obesity.

Advantages and Limitations for Lab Experiments

The main advantage of CPPene is its potent anti-inflammatory and anti-cancer effects, which make it a promising therapeutic agent for various diseases. However, CPPene has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on CPPene, including:
1. Development of more efficient synthesis methods for CPPene.
2. Investigation of the potential therapeutic applications of CPPene in other diseases, such as cardiovascular disease and neurodegenerative disorders.
3. Development of novel formulations of CPPene to improve its solubility and bioavailability.
4. Investigation of the potential side effects of CPPene and the development of strategies to minimize its toxicity.
5. Investigation of the mechanisms underlying the anti-inflammatory and anti-cancer effects of CPPene.
In conclusion, CPPene is a promising therapeutic agent with potent anti-inflammatory and anti-cancer effects. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.

Synthesis Methods

CPPene can be synthesized by several methods, including the reaction of 1-cyclopentyl-3-(2-methylpropyl)urea with ethyl 2-bromoacetate, followed by hydrolysis and decarboxylation. Another method involves the reaction of 1-cyclopentyl-3-(2-methylpropyl)urea with ethyl 2-chloro-2-(pyrazol-1-yl)acetate, followed by hydrolysis and decarboxylation.

Scientific Research Applications

CPPene has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and autoimmune disorders. CPPene has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In Alzheimer's disease, CPPene has been shown to reduce inflammation and improve cognitive function. In autoimmune disorders, CPPene has been shown to reduce inflammation and suppress the immune response.

properties

IUPAC Name

3-[(1-cyclopentylpyrazole-3-carbonyl)-methylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-15(8-7-12(17)18)13(19)11-6-9-16(14-11)10-4-2-3-5-10/h6,9-10H,2-5,7-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMIIYIKVBQEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)O)C(=O)C1=NN(C=C1)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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